1-([2,4'-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea
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Overview
Description
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipyridine moiety, which is known for its ability to coordinate with metal ions, and an ethoxyphenyl group, which adds to its chemical versatility.
Mechanism of Action
Target of Action
For instance, some urea derivatives inhibit bacterial type II topoisomerases . More research is needed to identify the specific targets of this compound.
Mode of Action
Urea derivatives often work by interacting with their targets and causing changes in their function . The specific interactions and resulting changes caused by this compound require further investigation.
Biochemical Pathways
Urea is known to be involved in the urea cycle, which converts toxic nitrogenous compounds to excretable urea
Pharmacokinetics
Pharmacokinetics is crucial as it determines the onset, duration, and intensity of a drug’s effect
Result of Action
The action of urea derivatives can lead to various outcomes depending on their targets and mode of action . More research is required to describe the specific effects of this compound’s action.
Action Environment
One study reports a urea cryptand’s ability to bind sulfate in water, suggesting that the compound’s action can be influenced by its environment
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea typically involves the reaction of 2,4’-bipyridine-3-methanol with 2-ethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety typically yields N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound’s ability to interact with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: Used in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry.
4,4’-Bipyridine: Another bipyridine derivative with similar coordination properties.
1-(2-Ethoxyphenyl)urea: Shares the ethoxyphenyl group but lacks the bipyridine moiety.
Uniqueness
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)urea is unique due to the combination of the bipyridine and ethoxyphenyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[(2-pyridin-4-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-2-26-18-8-4-3-7-17(18)24-20(25)23-14-16-6-5-11-22-19(16)15-9-12-21-13-10-15/h3-13H,2,14H2,1H3,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDPXPLJDFGLRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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